molecular formula C12H8KN B1366906 Carbazole Potassium Salt CAS No. 6033-87-0

Carbazole Potassium Salt

Cat. No. B1366906
CAS RN: 6033-87-0
M. Wt: 205.3 g/mol
InChI Key: WTSKDGZCVMJGDJ-UHFFFAOYSA-N
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Description

Carbazole Potassium Salt is a derivative of the aromatic organic compound carbazole. It is an aromatic hydrocarbon with a five-membered ring structure. The molecular formula is C12H8KN and the molecular weight is 205.30 g/mol . It is a versatile reagent that has been used in organic synthesis and as a catalyst in various reactions.


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

Carbazole Potassium Salt is a solid at 20 degrees Celsius . It is a white to gray to brown powder to crystal . The molecule is twisted (not planar), so the N-phenyl and carbazole orbitals are not sufficiently conjugated .


Chemical Reactions Analysis

Carbazole is readily oxidized but may form various products depending on the reaction conditions . The first studies on the oxidation of carbazole involved chemical oxidation with various media . The first significant work on the oxidation of carbazole was published by Branch and Tucker .


Physical And Chemical Properties Analysis

Carbazole Potassium Salt is a crystalline powder . . It is moisture sensitive and should be stored under inert gas .

Scientific Research Applications

Activation in Organometallic Reactions

Carbazole potassium salt plays a crucial role in the activation of methyl C-H bonds in certain organometallic reactions. For example, the reaction of [Cp*TaCl4] with the potassium salt of carbazole leads to the formation of compounds like [(C5Me4CH2)Ta(cb)2Cl]. This demonstrates the role of carbazole potassium salt in facilitating complex organometallic reactions and influencing the structure of the resulting compounds (Riley, Parker, Fanwick, & Rothwell, 1999).

Interactions with DNA Structures

Research on the interactions between carbazole derivatives and human telomeric G-quadruplex DNA reveals the binding capabilities of carbazole compounds. The carbazole ligand studied was shown to interact and stabilize G-quadruplexes, indicating potential applications in the field of genetic research and therapy (Głuszyńska, Juskowiak, & Rubiś, 2018).

Synthesis of Novel Compounds

Carbazole potassium salt is used in the synthesis of new chemical entities, such as N-methy-1,2,3,4-tetrahydrocarbazole-4-one. This highlights its role as an intermediate in synthetic chemistry, contributing to the development of new materials and drugs (Wei-min, 2012).

Polymerization and Photoinitiators

Carbazole-based compounds, including those derived from carbazole potassium salt, are identified as promising photoinitiators for polymerization. These compounds are researched for their ability to initiate polymerization under specific light conditions, demonstrating their utility in materials science and engineering (Dumur, 2020).

Fluorescence Probes and Sensing Applications

Carbazole derivatives are used as fluorescent probes for detecting specific ions in aqueous media. For instance, a novel carbazole-based probe exhibited fluorescence upon introduction to potassium permanganate, suggesting applications in environmental monitoring and chemical sensing (Shi et al., 2019).

Development of New Pharmaceuticals

Studies on the synthesis and characterization of new N-substituted carbazole compounds demonstrate the potential of carbazole potassium salt derivatives in pharmaceutical research. These compounds have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Al-Majidi, 2013).

Safety And Hazards

Carbazole Potassium Salt forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of future research is to effectuate a comprehensive study of carbazole-based conducting polymers, its derivatives, applications, and various synthesis methods .

properties

IUPAC Name

potassium;carbazol-9-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKDGZCVMJGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482891
Record name Carbazole Potassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazole Potassium Salt

CAS RN

6033-87-0
Record name Carbazole Potassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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